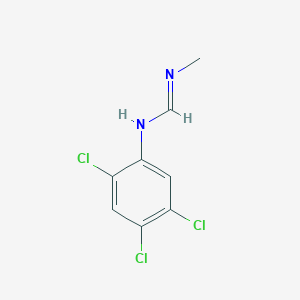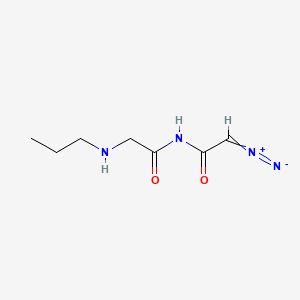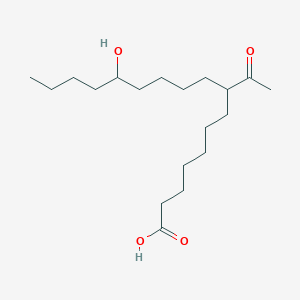
8-Acetyl-13-hydroxyheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-13-hydroxyheptadecanoic acid is a unique organic compound with the molecular formula C19H36O4. It is characterized by the presence of an acetyl group at the 8th carbon and a hydroxy group at the 13th carbon of a heptadecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-13-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method is the selective oxidation of heptadecanoic acid derivatives, followed by acetylation and hydroxylation at specific positions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Acetyl-13-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
- Oxidation of the hydroxy group can yield 8-acetyl-13-oxoheptadecanoic acid.
- Reduction of the acetyl group can produce 8-hydroxy-13-hydroxyheptadecanoic acid .
Applications De Recherche Scientifique
8-Acetyl-13-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-acetyl-13-hydroxyheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in metabolic processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
- 8-Acetyl-11-hydroxyheptadecanoic acid
- 8-Acetyl-12-hydroxyheptadecanoic acid
Comparison: While these compounds share similar structural features, the position of the hydroxy group can significantly influence their chemical properties and biological activities.
Propriétés
Numéro CAS |
54314-59-9 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
8-acetyl-13-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-13-18(21)14-10-9-12-17(16(2)20)11-7-5-6-8-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
Clé InChI |
SCMPVCDXULBAKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCC(CCCCCCC(=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
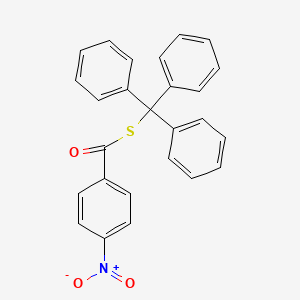
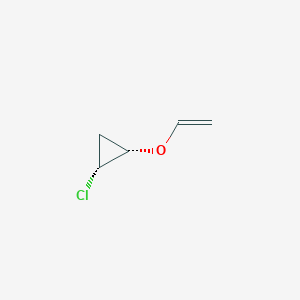
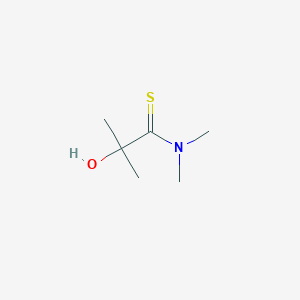
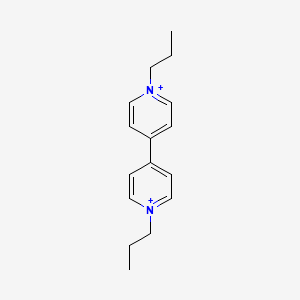
![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)
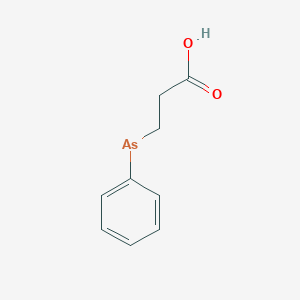
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

